molecular formula C10H22ClNO2 B2719864 3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride CAS No. 2375258-73-2

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride

Cat. No.: B2719864
CAS No.: 2375258-73-2
M. Wt: 223.74
InChI Key: ZVFHZQMYNQDVBN-UHFFFAOYSA-N
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Description

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid hydrochloride (CAS 1135288-12-8) is a propanoic acid derivative featuring a tertiary amine substituted with a 3,3-dimethylbutyl group and a methyl group. Its molecular formula is C₇H₁₈ClNO₂ (calculated from parent amine + HCl and carboxyl group), with a molecular weight of ~196.68 g/mol (parent amine: 151.68 g/mol + HCl and COOH adjustments). The compound is synthesized via hydrochlorination of the corresponding tertiary amine precursor, as seen in analogous procedures . Its bulky aliphatic substituents confer unique physicochemical properties, including moderate water solubility (due to the hydrochloride salt) and enhanced lipophilicity compared to smaller analogs.

Properties

IUPAC Name

3-[3,3-dimethylbutyl(methyl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)6-8-11(4)7-5-9(12)13;/h5-8H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHZQMYNQDVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN(C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride typically involves the reductive amination of an aldehyde derived from a commercial amino acid. The process is assisted by a Lewis acid such as titanium isopropoxide (Ti(OPr)4) . The carboxyl group is introduced by oxidizing the alcoholic function of the intermediate compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reductive amination and oxidation steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: It can be reduced to modify its chemical structure.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups within its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in organic synthesis, acting as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthetic applications.

Biological Studies

Research has focused on the compound's interactions with enzymes and receptors, particularly its role as an inhibitor of malate dehydrogenase (MDH). Studies indicate moderate inhibitory effects on MDH1 and MDH2:

EnzymeIC50 (μM)
MDH13.38 ± 0.36
MDH21.53 ± 0.08

These findings suggest potential applications in metabolic pathway modulation, particularly in cancer treatment.

Pharmacological Research

The compound has been investigated for its therapeutic properties. Its inhibition of MDH enzymes is particularly relevant in conditions where these enzymes contribute to pathophysiology, such as cancer and neurodegenerative diseases.

Case Studies:

  • Lung Cancer : A study demonstrated that derivatives of the compound reduced tumor cell proliferation in vitro.
  • Neuroprotection : The compound has shown potential neuroprotective properties by inhibiting histone deacetylases (HDACs), which are crucial for neuronal survival.

A comparative analysis reveals the unique activity profile of this compound against other known inhibitors:

CompoundTarget EnzymeIC50 (μM)Biological Activity
Compound AMDH16.18Moderate
Compound BHDAC817 nMHigh
3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochlorideMDH13.38Moderate
3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochlorideMDH21.53Moderate

Mechanism of Action

The mechanism of action of 3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among related compounds:

Compound Name Substituents on Amino Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid hydrochloride 3,3-Dimethylbutyl, methyl C₇H₁₈ClNO₂ ~196.68 Intermediate in drug synthesis; potential bioactivity due to bulky substituents
3-[Ethyl(methyl)amino]propanoic acid hydrochloride Ethyl, methyl C₆H₁₃ClNO₂ 167.64 Model compound for studying steric effects; lower lipophilicity
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride 2-Methoxyethyl, methyl C₇H₁₅ClNO₃ 196.66 Enhanced solubility due to methoxy group; used in peptide mimetics
3-(Diethylamino)propanoic acid hydrochloride Diethyl C₇H₁₆ClNO₂ 181.67 Surfactant or pH-sensitive drug delivery systems
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Methyl ester; 3,3-dimethylbutyl C₈H₁₈ClNO₂ 195.69 Ester prodrug form; improved membrane permeability

Physicochemical Properties

  • Lipophilicity : The 3,3-dimethylbutyl group in the target compound increases logP compared to ethyl or methoxyethyl analogs, favoring membrane permeability but reducing aqueous solubility .
  • Acid-Base Behavior : All compounds are hydrochloride salts, ensuring ionization at physiological pH. The pKa of the tertiary amine (~8–10) dictates protonation states in biological systems.
  • Thermal Stability : Bulkier substituents (e.g., 3,3-dimethylbutyl) enhance thermal stability compared to smaller alkyl groups due to reduced molecular mobility .

Biological Activity

3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H19ClN2O2
  • Molecular Weight : 209.71 g/mol
  • CAS Number : 625120-81-2

The compound is characterized by a propanoic acid backbone with a dimethylbutyl group and a methylamine functional group. This structure may influence its interaction with biological targets.

Research indicates that this compound exhibits biological activity primarily through its role as an inhibitor of specific enzymes involved in metabolic pathways. In particular, studies have shown that it can inhibit malate dehydrogenase (MDH) enzymes, which are crucial for cellular respiration and energy production.

Inhibition Studies

The compound has been evaluated for its inhibitory effects on MDH1 and MDH2 enzymes:

  • IC50 Values :
    • MDH1: 3.38 ± 0.36 μM
    • MDH2: 1.53 ± 0.08 μM

These values indicate moderate inhibitory activity, suggesting potential utility in conditions where MDH activity contributes to pathophysiology, such as cancer.

Case Studies

  • Lung Cancer : A study investigated the efficacy of various MDH inhibitors, including derivatives of the compound , demonstrating a reduction in tumor cell proliferation in vitro.
  • Neuroprotection : The compound has been reported to exhibit neuroprotective properties by inhibiting histone deacetylases (HDACs), which play a role in neuronal survival and function.

Comparative Analysis of Biological Activity

A comparison with other compounds reveals the unique activity profile of this compound:

CompoundTarget EnzymeIC50 (μM)Biological Activity
Compound AMDH16.18Moderate
Compound BHDAC817 nMHigh
3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochloride MDH13.38 Moderate
3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid; hydrochloride MDH21.53 Moderate

Q & A

Basic: What are the established synthetic routes for 3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid hydrochloride, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common route starts with 3-chloropropanoic acid reacting with 3,3-dimethylbutyl(methyl)amine under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous systems may hydrolyze intermediates .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Protection/deprotection : Amino groups may require Boc protection to prevent undesired protonation during esterification .
    Post-synthesis, hydrochloride salt formation is achieved via HCl gas or concentrated HCl in ether . Yield optimization requires careful pH control during acidification (target pH 4–5) .

Basic: What spectroscopic techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm backbone structure. Key signals include:
    • δ 1.0–1.2 ppm (9H, s) for tert-butyl groups .
    • δ 3.6–3.8 ppm (3H, s) for methyl ester protons (if intermediates are esterified) .
  • FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–2700 cm⁻¹ (N-H⁺ stretch in hydrochloride salt) .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% TFA in mobile phases resolve polar degradation products. ESI-MS confirms molecular ion [M+H]⁺ .

Advanced: How can computational chemistry methods optimize reaction pathways for novel derivatives?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. For example:

  • Reaction Path Search : Tools like GRRM or AFIR map energy landscapes for nucleophilic substitution steps, identifying low-energy pathways .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to select optimal media (e.g., acetonitrile vs. THF) .
  • Machine Learning : Training datasets on analogous reactions predict optimal molar ratios (e.g., 1:1.2 amine:acid chloride) . Experimental validation is critical to refine computational predictions.

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:
Contradictions often arise from:

  • pH Variability : Solubility in water peaks at pH 4–5 (hydrochloride form) but drops in alkaline conditions (free base) .
  • Counterion Effects : Compare chloride vs. other salts (e.g., sulfate) using phase-solubility diagrams .
  • Temperature Dependence : Conduct controlled studies (e.g., 25°C vs. 37°C) with nephelometry to quantify solubility .
    Standardize protocols (e.g., USP <791>) for reproducibility.

Advanced: What strategies ensure compound stability during long-term storage in biological assays?

Methodological Answer:

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis and oxidation .
  • Buffered Solutions : Store at 4°C in pH 4.5 acetate buffer to maintain hydrochloride stability .
  • Degradation Monitoring : Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify major degradation pathways (e.g., ester hydrolysis) .

Advanced: How to design experiments to elucidate biological activity mechanisms?

Methodological Answer:

  • Receptor Binding Assays : Radiolabeled (³H/¹⁴C) compound tracks binding affinity to putative targets (e.g., GPCRs) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
  • Mutagenesis Studies : Replace key residues (e.g., Asp113 in enzymes) to identify binding hotspots via SPR or ITC .
  • Metabolomics : LC-HRMS profiles metabolites in hepatocyte models to map metabolic pathways .

Advanced: How to address discrepancies in reported melting points (MPs) for this compound?

Methodological Answer:
MP variations (e.g., 180–190°C) may stem from:

  • Polymorphism : Use DSC to detect polymorphic forms and assign melting endotherms .
  • Impurity Profiles : HPLC purity ≥98% minimizes MP depression; recrystallize from ethanol/water (7:3 v/v) .
  • Heating Rate : Standardize DSC protocols at 10°C/min under nitrogen .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to hydrochloride salt’s irritancy .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal : Incinerate at >1000°C for halogenated byproduct destruction .

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